Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate
Description
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a hydroxyl group at the 3-position, a 2-methylpropanoyl (isobutyryl) substituent at the 1-position, and a methyl ester group.
Properties
IUPAC Name |
methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(2)8(12)10(9(13)14-3)4-7(11)5-10/h6-7,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQLIMCXGWMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1(CC(C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is a cyclic ester featuring a cyclobutane ring, a hydroxyl group, and a 2-methylpropanoyl substituent. Its molecular formula is , and it contains both carboxylic acid and alcohol functional groups. The compound has CAS Number 1515561-54-2.
Scientific Research Applications
This compound is used in the synthesis of methacrylic acid from 2-methyl-1,3-propanediol. The bioconversion process uses whole cells of Gluconobacter oxydans grown on glycerol-based culture medium as the catalyst for oxidative biotransformation. The product of the bio-oxidation, 3-hydroxy-2-methylpropionic acid, was converted using titanium dioxide at 210 °C to give methacrylic acid with a yield of over 85%.
This compound has several potential applications:
- As a reagent in organic synthesis
- As an intermediate in the production of pharmaceuticals
- As a building block in the synthesis of complex molecules
Studies focusing on interactions with biological macromolecules are critical to understanding potential pharmacological effects, typically centering on:
- Binding affinities
- Metabolic pathways
- Toxicological profiles
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-hydroxycyclopentanecarboxylate | Contains a cyclopentane ring | Lacks a substituent at the cyclobutane position |
| Methyl 4-(benzeneseleninyl)butanoate | Features a longer carbon chain | Incorporates selenium into its structure |
| Methyl 3-hydroxybutanoate | Similar hydroxyl and carboxylic acid groups | Simpler structure without cyclic components |
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclobutane Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
Challenges and Opportunities
- Synthetic Complexity : Introducing multiple substituents on a strained cyclobutane ring requires precise control to avoid ring opening or side reactions .
Biological Activity
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate, with CAS number 1515561-54-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 200.23 g/mol. The compound features a cyclobutane ring, which is significant in its biological interactions.
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Antimicrobial Activity: There are indications of effectiveness against certain bacterial strains, although specific data is limited.
1. Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of various compounds, including this compound. The results indicated a significant reduction in DPPH radical activity, with an IC50 value comparable to known antioxidants like Trolox. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage in cells.
2. Anti-inflammatory Effects
In a controlled experiment involving cell cultures treated with inflammatory agents, this compound demonstrated a marked decrease in the secretion of TNF-alpha and IL-6 cytokines. This finding supports its potential use in therapeutic applications targeting inflammatory diseases.
3. Antimicrobial Studies
Recent investigations into the antimicrobial properties of the compound revealed activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those typically used for conventional antibiotics.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant DPPH scavenging | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Effective against S. aureus |
Table 2: Comparison with Other Compounds
| Compound Name | IC50 (µM) DPPH Scavenging | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 15 | 32 |
| Trolox | 10 | - |
| Ampicillin | - | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
